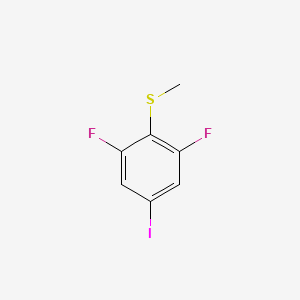
Pentafluoronitroso-ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluoronitroso-ethane is a chemical compound with the molecular formula C₂F₅NO. It is characterized by the presence of five fluorine atoms and a nitroso group attached to an ethane backbone. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentafluoronitroso-ethane typically involves the reaction of pentafluoroethane with nitrosyl fluoride (NOF) under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure the formation of the desired product. The general reaction can be represented as:
[ \text{C}_2\text{F}_5\text{H} + \text{NOF} \rightarrow \text{C}_2\text{F}_5\text{NO} + \text{HF} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to achieve high yields and purity. The handling of fluorinated compounds requires stringent safety measures due to their potential toxicity and reactivity.
Análisis De Reacciones Químicas
Types of Reactions
Pentafluoronitroso-ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pentafluoronitroethane.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pentafluoronitroethane (C₂F₅NO₂)
Reduction: Pentafluoroethylamine (C₂F₅NH₂)
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentafluoronitroso-ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of pentafluoronitroso-ethane involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. The pathways involved include:
Redox Reactions: The nitroso group can undergo oxidation or reduction, affecting the overall reactivity of the compound.
Substitution Reactions: The fluorine atoms can be substituted, leading to the formation of new compounds with different properties.
Comparación Con Compuestos Similares
Pentafluoronitroso-ethane can be compared with other similar compounds, such as:
Pentafluoroethane (C₂F₅H): Lacks the nitroso group, making it less reactive in certain types of reactions.
Nitrosomethane (CH₃NO): Contains a nitroso group but lacks the fluorine atoms, resulting in different reactivity and applications.
Trifluoronitroso-methane (CF₃NO): Contains fewer fluorine atoms and a different carbon backbone, leading to distinct chemical properties.
The uniqueness of this compound lies in its combination of a highly electronegative nitroso group with multiple fluorine atoms, which imparts unique reactivity and stability to the compound.
Propiedades
Número CAS |
354-72-3 |
|---|---|
Fórmula molecular |
C2F5NO |
Peso molecular |
149.02 g/mol |
Nombre IUPAC |
1,1,1,2,2-pentafluoro-2-nitrosoethane |
InChI |
InChI=1S/C2F5NO/c3-1(4,5)2(6,7)8-9 |
Clave InChI |
FGUGXWGCSKSQFY-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(N=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



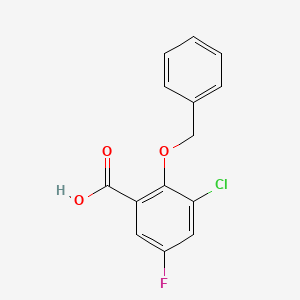
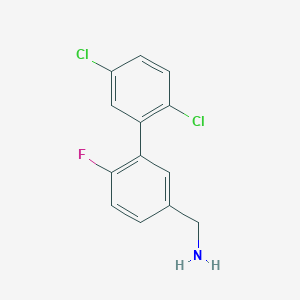

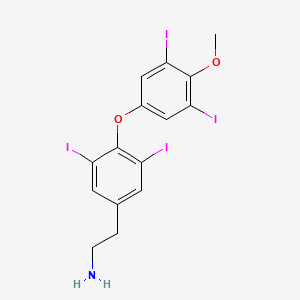


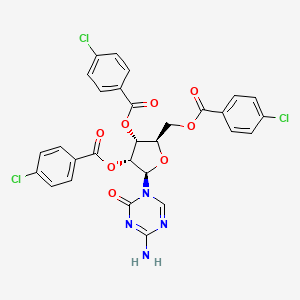

![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)
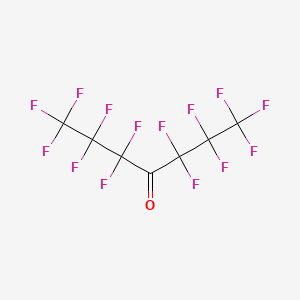
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
